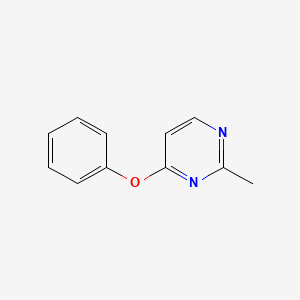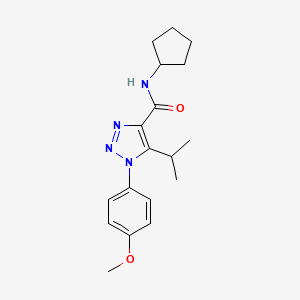
2-methyl-4-phenoxypyrimidine
Descripción general
Descripción
2-Methyl-4-phenoxypyrimidine (MPP) is a heterocyclic organic compound with the chemical formula C11H10N2O. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of 2-methyl-4-phenoxypyrimidine consists of a pyrimidine ring attached to a phenol group at the 4-position and a methyl group at the 2-position . The molecular weight of this compound is 186.21 g/mol.Aplicaciones Científicas De Investigación
Anti-Infective Therapeutics
Pyrimidines have been used in the development of anti-infective therapeutics . They have shown potential in treating various infections, making them a valuable asset in the field of medicinal chemistry .
Anticancer Drugs
Pyrimidines have also been used in the development of anticancer drugs . Their ability to interfere with cell growth and replication makes them effective in combating cancer cells .
Immunology and Immuno-Oncology
In the field of immunology and immuno-oncology, pyrimidines have shown promise . They can potentially be used to modulate the immune response, which can be beneficial in treating various immune-related conditions and cancers .
Neurological Disorders
Pyrimidines have been used in the treatment of neurological disorders . They can potentially affect various neurological pathways, providing a new approach to treating these conditions .
Chronic Pain Management
Pyrimidines have potential applications in the management of chronic pain . They can potentially interact with various pain pathways, providing relief for individuals suffering from chronic pain conditions .
Diabetes Mellitus
Pyrimidines have been studied for their potential use in treating diabetes mellitus . They can potentially interact with various metabolic pathways, providing a new approach to managing this condition .
Nonlinear Optical Materials
Pyrimidine derivatives have been studied for their potential use in nonlinear optical materials . These materials have unique optical properties that make them useful in various applications, such as optoelectronics .
Antifungal Activities
New pyrimidine derivatives have been synthesized and their antifungal activities were evaluated in vitro against fourteen phytopathogenic fungi . The results indicated that most of the synthesized compounds possessed fungicidal activities .
Mecanismo De Acción
Target of Action
2-Methyl-4-Phenoxypyrimidine (2M4PP) is a complex compound with potential applications in various biological systemsPyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . They have also been evaluated as potential dual VEGFR-2/c-Met inhibitors .
Mode of Action
Pyrimidine derivatives have been shown to interact with their targets, leading to significant changes in cellular functions . For instance, they have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Pyrimidine derivatives have been associated with the methylerythritol phosphate (mep) pathway . This pathway is responsible for the biosynthesis of a substantial number of natural compounds of biological and biotechnological importance .
Result of Action
Pyrimidine derivatives have been shown to exhibit promising neuroprotective and anti-inflammatory properties . They have also been found to exhibit promising kinase inhibitory activity against VEGFR-2 and c-Met .
Action Environment
It is known that the environmental presence of phenoxy herbicides, such as 2-methyl-4-chlorophenoxyacetic acid (a compound similar to 2m4pp), can lead to emerging environmental contamination .
Propiedades
IUPAC Name |
2-methyl-4-phenoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-12-8-7-11(13-9)14-10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXSTLMFTRBPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenoxypyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(4-fluorophenyl)methyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6502981.png)
![N'-[(2-chlorophenyl)methyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6502982.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B6502986.png)
![7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6502992.png)
![(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503006.png)
![N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B6503007.png)
![N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6503012.png)
![(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503020.png)
![4-propoxy-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6503026.png)
![5-bromo-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6503030.png)
![2,6-difluoro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6503037.png)
![5-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6503044.png)
![1-(2-chlorophenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503065.png)